molecular formula C22H14Cl2N4O4 B2520506 2-amino-N-(3,5-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 903314-61-4

2-amino-N-(3,5-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No. B2520506
CAS RN: 903314-61-4
M. Wt: 469.28
InChI Key: XTGBKTISOMDCMS-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Photoluminescent Materials

Research on 6-Amino-8-cyanobenzo[1,2-b]indolizines has shown these compounds exhibit unusual blue-shifted acid-responsive photoluminescence behavior. This feature makes them promising for applications in pH sensors and optical materials. Acid titration and NMR spectroscopy have identified that C-protonation, rather than N-protonation, is responsible for the photophysical changes, opening avenues for tuning optical properties through structural modifications Outlaw, V., Zhou, Jiawang, Bragg, A., Townsend, C. (2016). RSC advances.

Antimicrobial and Antituberculosis Agents

Compounds synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its derivatives have demonstrated antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests potential for developing new antimicrobial agents from similar structures Bildirici, Ishak, Şener, A., Tozlu, İ. (2007). Medicinal Chemistry Research.

Anticancer and Anti-inflammatory Agents

A study on substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides has shown these compounds exhibit significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies support their potential as effective anticancer molecules, highlighting the versatility of indolizine derivatives in drug development Mahanthesha, G., Suresh, T., Naik, T. R. R. (2022). Rasayan Journal of Chemistry.

Novel Dyes with Biological Activity

The synthesis of heterocyclic aryl monoazo organic compounds containing selenium for dyeing polyester fibers has been explored. These novel compounds not only serve as efficient dyes but also exhibit antioxidant, antitumor, and antimicrobial activities, suggesting their dual function as bioactive materials for sterile or biologically active fabrics Khalifa, M., Abdel‐Hafez, S., Gobouri, A. A., Kobeasy, M. I. (2015). Phosphorus, Sulfur, and Silicon and the Related Elements.

properties

IUPAC Name

2-amino-N-(3,5-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N4O4/c23-13-9-14(24)11-15(10-13)26-22(30)18-17-3-1-2-8-27(17)20(19(18)25)21(29)12-4-6-16(7-5-12)28(31)32/h1-11H,25H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGBKTISOMDCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3,5-dichlorophenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

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